molecular formula C24H26ClNO4 B257625 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B257625
M. Wt: 427.9 g/mol
InChI Key: YFHXNANXYMVFAD-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, chlorophenyl, methoxypropyl, and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl, methoxypropyl, and isopropylphenyl groups through various substitution reactions. The final step involves the formation of the hydroxy methylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.

Properties

Molecular Formula

C24H26ClNO4

Molecular Weight

427.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H26ClNO4/c1-15(2)16-5-7-17(8-6-16)21-20(22(27)18-9-11-19(25)12-10-18)23(28)24(29)26(21)13-4-14-30-3/h5-12,15,21,27H,4,13-14H2,1-3H3/b22-20+

InChI Key

YFHXNANXYMVFAD-LSDHQDQOSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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